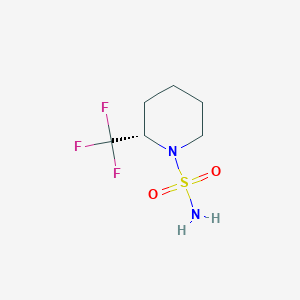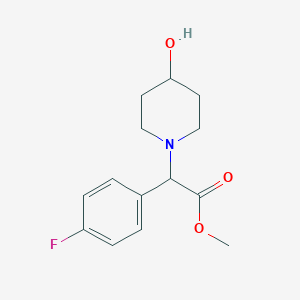
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate is an organic compound that features a fluorophenyl group and a hydroxypiperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Esterification: The amine is reacted with methyl chloroacetate under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product would be Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate.
Reduction: The major product would be Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)ethanol.
Substitution: The major products depend on the nucleophile used but could include derivatives with different substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of fluorinated compounds with biological systems.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate exerts its effects involves interactions with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate
- Methyl 2-(4-bromophenyl)-2-(4-hydroxypiperidin-1-YL)acetate
- Methyl 2-(4-methylphenyl)-2-(4-hydroxypiperidin-1-YL)acetate
Uniqueness
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C14H18FNO3 |
|---|---|
Molekulargewicht |
267.30 g/mol |
IUPAC-Name |
methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)acetate |
InChI |
InChI=1S/C14H18FNO3/c1-19-14(18)13(10-2-4-11(15)5-3-10)16-8-6-12(17)7-9-16/h2-5,12-13,17H,6-9H2,1H3 |
InChI-Schlüssel |
ZMTWPPFQISJODZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)


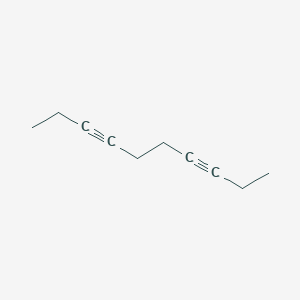

![3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)
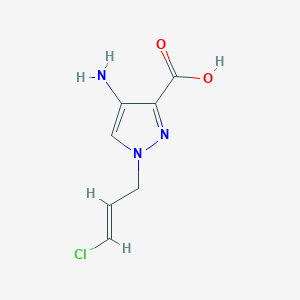
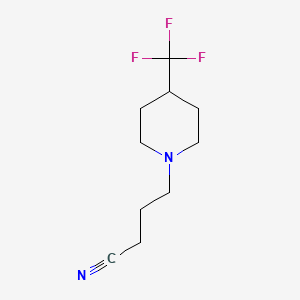

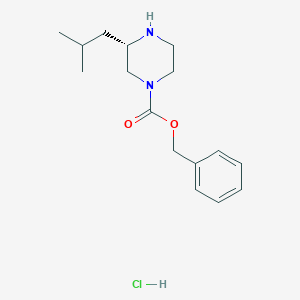
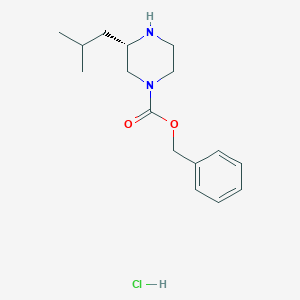
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
